molecular formula C16H20O6 B8406263 Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Cat. No. B8406263
M. Wt: 308.33 g/mol
InChI Key: CPFOCYUUGBKDLJ-UHFFFAOYSA-N
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Patent
US08168658B2

Procedure details

To a solution of dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate (4.00 g, 13.0 mmol) in THF (30 mL) and MeOH (10 mL) was added NaOH (2N, 19.5 mL, 38.9 mmol). After stirring the reaction for 45 minutes at room temperature, it was diluted with 1 M citric acid and extracted with EtOAc. The organic layer was washed (water, brine), dried (MgSO4), and concentrated to a yellow residue. The residue was redissolved in EtOAc (50 mL) and H2O (50 mL) and stirred for 2 h at 80° C. The mixture was extracted with EtOAc, washed with water and brine, dried (MgSO4), and concentrated to give [4-tert-butoxycarbonyl)phenyl]acetic acid as an off-white solid. MS (ESI) calcd [M+Na]+ 259.1, found 259.1.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH:14](C(OC)=O)[C:15]([O:17]C)=[O:16])=[CH:10][CH:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C1COCC1.CO.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[C:1]([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:12][CH:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
Name
Quantity
19.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 45 minutes at room temperature
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EtOAc (50 mL)
STIRRING
Type
STIRRING
Details
H2O (50 mL) and stirred for 2 h at 80° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give [4-tert-butoxycarbonyl)phenyl]acetic acid as an off-white solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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